![molecular formula C9H19NO3S B13587045 t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate CAS No. 139428-97-0](/img/structure/B13587045.png)
t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C10H21NO3S. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxypropyl group with a methylsulfanyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxypropyl derivative. One common method involves the use of tert-butyl chloroformate and a hydroxypropylamine derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkoxides, thiolates
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The carbamate group can undergo hydrolysis to release active compounds that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate: Unique due to its specific substituents and stereochemistry.
Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)butan-2-yl]carbamate: Similar structure but with an additional carbon in the hydroxypropyl chain.
Tert-butyl N-[(2R)-1-hydroxy-3-(ethylsulfanyl)propan-2-yl]carbamate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
139428-97-0 |
|---|---|
Molekularformel |
C9H19NO3S |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-hydroxy-3-methylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
InChI-Schlüssel |
CHHXZUYKBBSQHQ-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CSC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


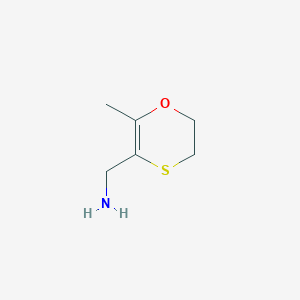
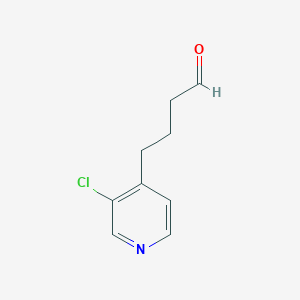
![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)

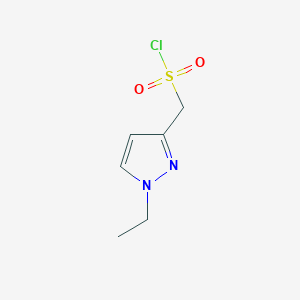
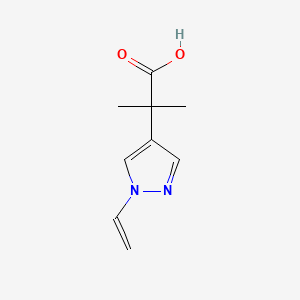

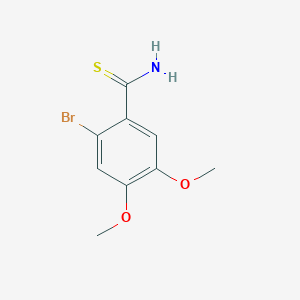

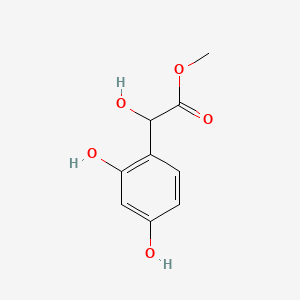

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)

